molecular formula C26H40BF4P2Rh- B1588618 (1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate CAS No. 210057-23-1

(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

Cat. No. B1588618
M. Wt: 604.3 g/mol
InChI Key: ZUMNNKGIZSDCBZ-MYDVBLLJSA-N
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Description

(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C26H40BF4P2Rh- and its molecular weight is 604.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanisms of Asymmetric Homogeneous Hydrogenation

  • Solvent Complexes and Dihydrides Formation : Bicyclo[2.2,1]hepta-2,5-diene and cycloocta-1,5-diene(biphosphine)rhodium tetrafluoroborates react with hydrogen in polar solvents to form solvated dihydrides or solvate complexes. The equilibrium between these species varies with the structure of the phosphine ligand. This study provides insight into the mechanisms of asymmetric homogeneous hydrogenation facilitated by rhodium complexes (Brown et al., 1981).

Polymorphs and Chirality in Rhodium Complexes

  • Influence on Polymorphs and Chirality : Research on rhodium(I) complexes with Schiff-base ligands or aminocarboxylato ligands showcases their polymorphic and chiral properties. This work contributes to understanding the structural aspects of rhodium complexes and their relevance in stereochemistry (Janiak et al., 2009).

Catalytic Activities and Structural Studies

  • Catalytic [2 + 2] Cycloaddition : A study demonstrated the catalytic efficiency of a diene-ligated rhodium complex in [2 + 2] cycloaddition of ynamides with nitroalkenes, highlighting the crucial role of sodium tetraphenylborate in these reactions (Smith et al., 2012).

  • Silylformylation of Alkynes : Complexes of rhodium with P,N donor ligands have been found to be excellent catalysts for the silylformylation of alkynes, offering a pathway to synthesize aldehydes under mild conditions (Alonso et al., 2001).

  • Asymmetric Synthesis of Chiral 1-Arylethylamines : A rhodium complex coordinated with a chiral diene catalyzed the asymmetric addition of dimethylzinc to N-tosylarylimines, achieving high yields of chiral 1-aryl-1-ethylamines with high enantioselectivity. This study presents a valuable approach for synthesizing chiral amines, important in pharmaceutical synthesis (Nishimura et al., 2006).

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNNKGIZSDCBZ-MYDVBLLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420657
Record name Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

CAS RN

210057-23-1
Record name Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 2
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 3
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 4
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 5
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 6
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

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